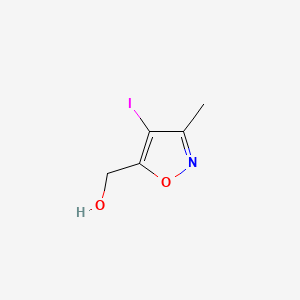

(4-Iodo-3-methylisoxazol-5-yl)methanol

Beschreibung

BenchChem offers high-quality (4-Iodo-3-methylisoxazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Iodo-3-methylisoxazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-iodo-3-methyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWROZXJJWOCEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (4-Iodo-3-methylisoxazol-5-yl)methanol

Technical Guide: (4-Iodo-3-methylisoxazol-5-yl)methanol

Executive Summary

(4-Iodo-3-methylisoxazol-5-yl)methanol (CAS 1797983-69-7) is a high-value heterocyclic building block utilized extensively in fragment-based drug discovery (FBDD) and medicinal chemistry. Distinguished by its orthogonal reactivity, this compound features an electron-deficient isoxazole core decorated with two distinct functional "handles": an iodine atom at the C4 position and a hydroxymethyl group at the C5 position.

This dual-functionality allows for divergent synthesis. The C4-iodine serves as an excellent electrophile for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C5-alcohol offers a versatile site for oxidation, alkylation, or conversion into leaving groups. This guide provides a rigorous technical analysis of its properties, a validated synthesis protocol, and a strategic roadmap for its application in generating bioactive libraries.

Chemical Identity & Structural Analysis

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[1] In (4-Iodo-3-methylisoxazol-5-yl)methanol, the 3-methyl group provides steric definition, while the 4-iodo substituent introduces significant polarizability and halogen-bonding potential.

Table 1: Physicochemical Profile[2][3]

| Parameter | Data |

| CAS Number | 1797983-69-7 |

| IUPAC Name | (4-Iodo-3-methyl-1,2-oxazol-5-yl)methanol |

| Molecular Formula | C₅H₆INO₂ |

| Molecular Weight | 239.01 g/mol |

| SMILES | CC1=NOC(=C1I)CO |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| pKa (Predicted) | ~13.5 (Alcohol -OH); Isoxazole N is weakly basic |

Electronic Properties

The isoxazole ring is π-deficient, making the C4 position susceptible to nucleophilic attack only under specific conditions, but highly reactive toward palladium oxidative addition due to the C-I bond weakness. The oxygen atom in the ring exerts an inductive electron-withdrawing effect, increasing the acidity of the C5-hydroxymethyl protons compared to a standard benzyl alcohol.

Synthesis & Production Protocol

While various routes exist, the most robust and scalable method involves the direct electrophilic iodination of the commercially available precursor, (3-methylisoxazol-5-yl)methanol (CAS 14716-89-3). This approach avoids the formation of unstable regioisomers common in cyclization strategies.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution (SEAr). The isoxazole ring, activated by the 3-methyl group, attacks the iodonium source (N-iodosuccinimide, NIS). The C4 position is the preferred site for substitution due to electronic directing effects of the ring heteroatoms.

Experimental Workflow

Reagents:

-

Precursor: (3-Methylisoxazol-5-yl)methanol (1.0 eq)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

-

Solvent: Acetonitrile (ACN) or Trifluoroacetic acid (TFA) (for difficult substrates)

-

Temperature: Room Temperature (25°C) to 60°C

Step-by-Step Protocol:

-

Dissolution: Charge a reaction vessel with (3-methylisoxazol-5-yl)methanol (10 mmol) and anhydrous acetonitrile (50 mL). Ensure the system is under an inert atmosphere (N₂ or Ar).

-

Addition: Add N-iodosuccinimide (11 mmol) portion-wise over 10 minutes to control the exotherm.

-

Reaction: Stir the mixture at room temperature. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Conversion is typically complete within 2–4 hours.

-

Note: If reaction is sluggish, heat to 50°C or add a catalytic amount of TFA (10 mol%).

-

-

Quench: Dilute the reaction mixture with ethyl acetate (100 mL) and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by the disappearance of yellow/brown color).

-

Work-up: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes) to yield the title compound.

Figure 1: Validated synthetic route via electrophilic iodination of the isoxazole core.

Reactivity Profile & Derivatization

The utility of (4-Iodo-3-methylisoxazol-5-yl)methanol lies in its ability to serve as a divergent node in synthesis. The reactivity can be mapped into two distinct zones: the C4-Iodine (Cross-Coupling Zone) and the C5-Methanol (Functional Group Interconversion Zone).

Zone A: C4-Iodine (Cross-Coupling)

The C-I bond is weak (~50 kcal/mol), facilitating rapid oxidative addition to Pd(0).

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems.

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.

-

-

Sonogashira Coupling: Reacts with terminal alkynes to form alkynyl-isoxazoles.

-

Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF.

-

-

Stille Coupling: Reacts with organostannanes.

Zone B: C5-Methanol (FGI)

The primary alcohol is a handle for chain extension or motif modification.

-

Oxidation: Conversion to 4-iodo-3-methylisoxazole-5-carbaldehyde using MnO₂ or Dess-Martin Periodinane. This aldehyde is a precursor for reductive amination.

-

Nucleophilic Substitution: Conversion to a bromide (PBr₃) or mesylate (MsCl/Et₃N) allows for SN2 displacement by amines or thiols.

Figure 2: Divergent reactivity map demonstrating the compound's versatility as a chemical scaffold.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The compound satisfies the "Rule of Three" for fragments (MW < 300, ClogP < 3, H-bond donors/acceptors < 3). The iodine atom provides an X-ray crystallographic handle (anomalous scattering) to verify binding modes in protein active sites.

Pharmacophore Utility

-

GABA Agonists/Antagonists: Isoxazole derivatives mimic the carboxylic acid of GABA (gamma-aminobutyric acid) and glutamate. The 4-iodo group can be substituted with lipophilic moieties to target specific receptor subtypes.

-

Bromodomain Inhibitors: As noted in patent literature, isoxazole-5-methanol derivatives are intermediates for synthesizing inhibitors of bromodomain-containing proteins (e.g., BRD4), which are targets in oncology.

Safety & Handling

-

Hazards: The compound is an organoiodide and a primary alcohol. It may cause skin irritation, serious eye irritation, and respiratory irritation (H315, H319, H335).

-

Stability: Store at 2–8°C under inert gas. Light sensitive (iodine-carbon bond cleavage may occur over prolonged exposure to UV).

-

Disposal: Dispose of as halogenated organic waste.

References

-

PubChem. (n.d.). (4-iodo-3-methylisoxazol-5-yl)methanol (CID 91618242). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

- Google Patents. (2018). Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde (CN108329279B).

-

Waldo, J. P., & Larock, R. C. (2005).[2] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205. (Contextual grounding for electrophilic iodination mechanisms). Retrieved from [Link]

Sources

Solubility profile of (4-Iodo-3-methylisoxazol-5-yl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (4-Iodo-3-methylisoxazol-5-yl)methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that governs its behavior in both chemical and biological systems. This guide provides a comprehensive technical overview of the solubility profile of (4-Iodo-3-methylisoxazol-5-yl)methanol, a functionalized isoxazole derivative of interest in medicinal chemistry.[1][2][3] Lacking publicly available empirical data for this specific molecule[4], this document serves as a predictive guide and a practical manual. It combines theoretical principles based on the molecule's structural components with detailed, field-proven experimental protocols for determining its solubility. The objective is to empower researchers to accurately measure, interpret, and apply the solubility data of this compound and structurally similar molecules in drug discovery and process development workflows.

Introduction: The Significance of (4-Iodo-3-methylisoxazol-5-yl)methanol

Isoxazole derivatives are a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][5] (4-Iodo-3-methylisoxazol-5-yl)methanol represents a versatile building block. Its structure combines the polar, electron-rich isoxazole ring with three key functional groups:

-

An iodo group at the 4-position, which can serve as a handle for transition metal-catalyzed cross-coupling reactions to build molecular complexity.

-

A methyl group at the 3-position, influencing steric and electronic properties.

-

A hydroxymethyl (methanol) group at the 5-position, providing a site for further derivatization and significantly impacting polarity.

Understanding the solubility of this intermediate is paramount. In process chemistry, solubility dictates the choice of solvents for reaction, purification, and crystallization. In drug development, the solubility of a final compound or its precursors profoundly affects formulation strategies, bioavailability, and the reliability of in vitro biological assays.[6][7]

Theoretical Solubility Profile: A Structural Analysis

The overall solubility of (4-Iodo-3-methylisoxazol-5-yl)methanol is a composite of the contributions from its distinct structural motifs. The principle of "like dissolves like" provides a foundational framework for prediction.[8]

-

The Isoxazole Core : The isoxazole ring, with its nitrogen and oxygen heteroatoms, imparts a degree of polarity to the molecule. This suggests a baseline solubility in polar solvents.[9]

-

The Hydroxymethyl Group (-CH₂OH) : This is arguably the most significant contributor to solubility in polar solvents. The hydroxyl group can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs).[10][11] This capacity for hydrogen bonding is expected to lead to high solubility in polar protic solvents like methanol, ethanol, and water.[12] It will also promote solubility in polar aprotic solvents that are hydrogen bond acceptors, such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetone.

-

The Iodo Group (-I) : Halogenation is a common strategy in medicinal chemistry to modulate lipophilicity. Generally, it is assumed to increase lipophilicity and decrease aqueous solubility.[13] However, this effect is complex. Unexpectedly, studies have shown that halogenation can sometimes increase aqueous solubility, with iodination having the most pronounced effect.[14] This is attributed to an increase in the molecule's overall polarity and polarizability.[14][15] The large, polarizable electron cloud of the iodine atom can participate in dipole-dipole and London dispersion forces, which may enhance interactions with a range of solvents.

-

The Methyl Group (-CH₃) : This small alkyl group will provide a minor contribution to the molecule's non-polar character, slightly favoring solubility in less polar solvents.

Predicted Solubility Trends:

Based on this analysis, we can predict the following solubility hierarchy for (4-Iodo-3-methylisoxazol-5-yl)methanol:

High Solubility : Expected in polar protic solvents (e.g., Methanol, Ethanol) and highly polar aprotic solvents (e.g., DMSO, DMF) where hydrogen bonding and strong dipole-dipole interactions can be maximized.

Moderate Solubility : Expected in other polar aprotic solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, THF).

Low to Negligible Solubility : Expected in non-polar solvents (e.g., Toluene, Hexane, Cyclohexane) where the molecule's polar functional groups cannot form favorable interactions.[16]

Experimental Determination of Solubility

To move from prediction to quantification, rigorous experimental protocols are necessary. In drug discovery, two types of solubility are routinely measured: thermodynamic and kinetic.[6][17] Both provide context-specific and valuable data.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure, in the presence of excess solid.[18] The shake-flask method is the universally recognized gold standard for this measurement.[19]

Causality and Rationale: This protocol is designed to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid, providing a definitive solubility value. The extended incubation time allows for any potential solid-state transformations (e.g., from an amorphous to a more stable, less soluble crystalline form) to occur.[18]

Step-by-Step Methodology:

-

Preparation : Add an excess of solid (4-Iodo-3-methylisoxazol-5-yl)methanol to a series of glass vials (e.g., 2-5 mg per vial). The key is to ensure that undissolved solid remains visible at the end of the experiment.[20]

-

Solvent Addition : Add a precise volume (e.g., 1 mL) of each selected organic solvent to its respective vial.

-

Equilibration : Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled incubator. For pharmaceutical relevance, 37 °C is often used, but room temperature (25 °C) is also common. Agitate the samples for 24 to 72 hours.[6][20] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming.[19]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation (e.g., 10,000 rpm for 10 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method to separate the saturated solution from the solid.[6]

-

Quantification : Immediately dilute the clarified supernatant with a suitable solvent to prevent precipitation upon cooling or solvent evaporation. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Calculation : Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the thermodynamic solubility, typically expressed in µg/mL or mM.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, added from a concentrated organic stock solution (typically DMSO), can dissolve in an aqueous or organic solvent before it precipitates.[7] It's a non-equilibrium measurement widely used for early-stage screening because it is fast and requires minimal compound.[21] The result often reflects the solubility of the amorphous state and can be higher than the thermodynamic solubility.[18]

Causality and Rationale: This method mimics the conditions of many high-throughput screening (HTS) biological assays, where compounds are introduced from DMSO stocks into an aqueous buffer. By measuring light scattering (nephelometry), we can rapidly detect the formation of a precipitate as the concentration increases, identifying the kinetic solubility limit.[21]

Step-by-Step Methodology:

-

Stock Solution : Prepare a high-concentration stock solution of (4-Iodo-3-methylisoxazol-5-yl)methanol in 100% DMSO (e.g., 10 or 20 mM).

-

Plate Preparation : In a 96- or 384-well microplate, add the desired organic solvent to each well.

-

Serial Dilution : Use a liquid handling robot to perform serial additions of the DMSO stock solution into the solvent-filled wells to create a range of concentrations (e.g., from 1 to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation : Shake the plate briefly (e.g., 1-2 hours) at a controlled temperature.[6]

-

Measurement : Place the microplate in a laser nephelometer. The instrument measures the amount of light scattered by insoluble particles (precipitate) in each well.

-

Data Analysis : Plot the measured light scattering (counts) versus the compound concentration. The kinetic solubility is the concentration at which the light scattering signal begins to increase sharply, indicating the onset of precipitation.[21]

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvent systems.

Table 1: Hypothetical Solubility Profile of (4-Iodo-3-methylisoxazol-5-yl)methanol at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |

| Polar Protic | Methanol | 32.7 | > 2000 | > 2000 |

| Ethanol | 24.5 | > 2000 | > 2000 | |

| Polar Aprotic | DMSO | 46.7 | > 2000 | N/A (Stock Solvent) |

| Acetonitrile | 37.5 | ~850 | ~1100 | |

| Acetone | 20.7 | ~500 | ~650 | |

| Tetrahydrofuran (THF) | 7.5 | ~250 | ~350 | |

| Non-Polar | Dichloromethane (DCM) | 9.1 | ~150 | ~200 |

| Toluene | 2.4 | < 10 | < 15 | |

| Hexane | 1.9 | < 1 | < 5 |

Note: Data are hypothetical and for illustrative purposes only.

Interpretation:

-

A high solubility value in methanol and ethanol would confirm the dominant role of the hydroxymethyl group in forming hydrogen bonds.[11]

-

The difference between thermodynamic and kinetic solubility values is expected. Kinetic values are often higher because they may represent a supersaturated state or the solubility of a more soluble amorphous form.[17][18]

-

Solubility generally tracks with solvent polarity (dielectric constant), but specific solute-solvent interactions (like hydrogen bonding) are more predictive than polarity alone.

Conclusion and Practical Implications

This guide provides a robust framework for understanding and experimentally determining the solubility profile of (4-Iodo-3-methylisoxazol-5-yl)methanol. A thorough analysis of its molecular structure predicts high solubility in polar organic solvents, driven primarily by the hydrogen-bonding capability of its hydroxymethyl group.

For the process chemist , this profile suggests that solvents like methanol or ethanol would be excellent choices for reaction media and purification (e.g., recrystallization), while a non-polar solvent like hexane could be an effective anti-solvent.

For the medicinal chemist and drug development professional , this compound's predicted solubility is a favorable starting point. If this moiety were part of a final API, its inherent solubility would be advantageous for achieving adequate dissolution and bioavailability. The detailed protocols provided herein enable the generation of crucial data needed to guide lead optimization, select appropriate vehicles for in vitro and in vivo studies, and build reliable structure-activity relationships.[6][7]

Ultimately, the empirical determination of solubility using the standardized methods outlined in this guide is an indispensable step in the research and development pipeline.

References

-

Properties of Halogenated Compounds. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Yao, Z-J., et al. (2024). Unexpected effect of halogenation on the water solubility of small organic compounds. Computers in Biology and Medicine, 172, 108209. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2018). protocols.io. [Link]

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Unchained Labs. [Link]

-

How Hydrogen-bonding Influences Properties. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]

-

Berna, M., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 584-589. [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA. [Link]

-

Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

-

Pop, V., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 12. [Link]

-

Chan, H. K., et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. International Journal of Pharmaceutics, 632, 122557. [Link]

-

Aqueous Solubility Assay. (n.d.). Bienta. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

-

Hydrogen Bonding-Formation, Types, Conditions and Properties. (n.d.). Allen Overseas. [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. [Link]

-

Effects of Intermolecular Forces. (n.d.). In Introduction to Organic Chemistry. University of Calgary. [Link]

-

Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. (2022). ResearchGate. [Link]

-

The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024). Scientiae Radices, 3(4), 228-247. [Link]

-

Hydrogen Bonding Interactions and Solubility. (2022). Chemistry LibreTexts. [Link]

-

Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

-

Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

-

Why do halogen substituents make molecules more lipophilic? (2016). Chemistry Stack Exchange. [Link]

-

Perspective on halogenated organic compounds. (2023). Environmental Research, 236, 116781. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). Arabian Journal of Chemistry, 9, S1595-S1611. [Link]

-

Why do haloalkanes dissolve in organic solvents? (2017). Quora. [Link]

-

The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024). Scientiae Radices, 3(4). [Link]

-

(4-iodo-3-methylisoxazol-5-yl)methanol. (n.d.). PubChem. [Link]

-

New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. (2024). Molecules, 29(20), 4877. [Link]

-

In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. (2022). Ukaaz Publications. [Link]

-

Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2020). Journal of Medicinal Chemistry, 63(21), 12935-12955. [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (2024). Biological and Molecular Chemistry, 1, 118-126. [Link]

-

(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. (2023). Molbank, 2023(3), M1756. [Link]

-

(S)-[5-Methyl-3-(3-methyl-thio-phen-2-yl)-4,5-dihydro-isoxazol-5-yl]methanol. (2011). Acta Crystallographica Section E, 67(Pt 5), o1040. [Link]

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. PubChemLite - (4-iodo-3-methylisoxazol-5-yl)methanol (C5H6INO2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. Aqueous Solubility Assay | Bienta [bienta.net]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unexpected effect of halogenation on the water solubility of small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 16. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 17. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. who.int [who.int]

- 20. quora.com [quora.com]

- 21. bmglabtech.com [bmglabtech.com]

Thermodynamic Stability of 4-Iodo-Isoxazole Derivatives: A Process Safety & Stability Guide

Executive Summary & Core Directive

4-Iodo-isoxazole derivatives serve as critical linchpins in modern drug discovery, functioning as versatile electrophiles for Suzuki-Miyaura, Sonogashira, and Heck cross-couplings. However, their utility is counterbalanced by the inherent thermodynamic instability of the isoxazole core—a "loaded spring" containing a weak N–O bond (

This guide provides a rigorous technical framework for assessing the thermodynamic profile of these derivatives. It moves beyond simple melting point observations to establish a self-validating safety protocol using Differential Scanning Calorimetry (DSC) and mechanistic analysis.[1]

The Theoretical Framework: Why It Instability Matters

The thermodynamic lability of 4-iodo-isoxazoles arises from two competing structural features: the high-energy N–O bond and the polarizable C–I bond.

Bond Dissociation Energy (BDE) Hierarchy

To understand stability, one must analyze the weakest links. In 4-iodo-isoxazoles, thermal stress does not typically break the C–I bond first; it cleaves the heterocyclic N–O bond.

| Bond Type | Approx.[2][3] BDE (kJ/mol) | Implications |

| N–O (Isoxazole) | ~210 - 230 | Primary Failure Point. Susceptible to thermal cleavage and reductive opening. |

| C–I (Aryl/Heteroaryl) | ~270 - 290 | Secondary Failure Point. Susceptible to radical homolysis at extreme T or UV exposure. |

| C–C / C–N (Ring) | >350 | Generally stable under standard processing conditions. |

The Iodine Effect

While the N–O bond is the primary hazard, the Iodine at C4 exacerbates the issue through Heavy Atom Effects :

-

Steric Strain: The large iodine atom (Van der Waals radius ~1.98 Å) can distort the planar ring, lowering the activation energy for ring-opening.

-

Polarizability: Iodine makes the ring more susceptible to nucleophilic attack or metal-catalyzed decomposition (e.g., during Pd-catalyzed couplings if temperature is uncontrolled).

Mechanistic Pathways of Decomposition

Understanding how the molecule breaks is essential for predicting hazards. The decomposition of isoxazoles is not random; it follows specific, predictable pathways.

Pathway A: Thermal Ring Cleavage (The Nitrile Route)

Under high thermal stress (

Pathway B: The "Baldwin" Style Rearrangement

In some 4-substituted derivatives, thermal or photochemical energy causes a contraction-expansion sequence, isomerizing the isoxazole into a substituted oxazole . This is exothermic and can lead to thermal runaway if not managed.

Visualization: Decomposition Topology

The following diagram maps the critical failure modes of the 4-iodo-isoxazole core.

Figure 1: Thermal decomposition topology of 4-iodo-isoxazole, highlighting the critical N-O cleavage event.

Thermodynamic Profiling: Experimental Protocols

Trustworthiness Directive: Never assume a derivative is stable based on the parent molecule. Every new substituent changes the electronic profile. The following protocol is a self-validating system for establishing the "Safe Operating Envelope."

Differential Scanning Calorimetry (DSC) Protocol

This is the gold standard for determining

Step-by-Step Methodology:

-

Sample Prep: Weigh 2–4 mg of the 4-iodo-isoxazole derivative into a Gold-plated high-pressure crucible (to contain volatile iodine/nitriles). Do not use standard aluminum pans if iodine release is expected.

-

Reference: Use an empty crucible of identical mass.

-

Ramp: Heat from

to-

Expert Note: A slower ramp (

) is recommended if the melting point and decomposition overlap.

-

-

Analysis:

-

Identify Endotherms (Melting).

-

Identify Exotherms (Decomposition).

-

Critical Threshold: If

, the compound has high energetic potential. If

-

Isothermal Stability Testing (IST)

DSC is dynamic; real processes are static.

-

Set DSC or TGA to

. -

Hold sample for 24 hours.

-

Fail Criteria: Any mass loss (TGA) or exothermic drift (DSC) indicates long-term instability.

Data Presentation & Interpretation

The following table summarizes typical thermodynamic behaviors for isoxazole derivatives. Note: Values are representative ranges based on literature for the class.

| Derivative Type | Typical | Energy Release ( | Risk Level |

| Unsubstituted Isoxazole | > 180 | 1200 - 1500 J/g | High (Shock Sensitive) |

| 3,5-Dimethyl-4-iodo-isoxazole | 200 - 220 | 800 - 1000 J/g | Moderate |

| 3-Aryl-4-iodo-isoxazole | 160 - 190 | 900 - 1200 J/g | Moderate-High |

| 3-Nitro-4-iodo-isoxazole | < 140 | > 2000 J/g | EXTREME (Do not scale) |

The "Rule of 100"

For process safety, apply the Rule of 100 :

Ensure the operating temperature is at least 100°C below the DSC onset temperature for distillation/drying, or 50°C below for solution-phase reactions.

Stability Testing Workflow

This workflow ensures that no unstable intermediate moves to scale-up without validation.

Figure 2: Go/No-Go decision tree for scaling up 4-iodo-isoxazole reactions.

Practical Handling & Stabilization

Solvent Selection

Avoid basic solvents (e.g., Pyridine, pure Et3N) at high temperatures (

-

Preferred Solvents: Toluene, DMF (anhydrous), 2-MeTHF.

-

Avoid: Aqueous NaOH/KOH at reflux (rapid hydrolysis to nitriles).

Light Sensitivity

The C–I bond is photosensitive. 4-iodo-isoxazoles should be stored in amber glass . Prolonged exposure to UV can generate iodine radicals, which may initiate autocatalytic decomposition of the bulk material.

Workup Precautions

When quenching reactions involving these derivatives:

-

Avoid strong acid workups if the product is an oil; this can trap heat.

-

Destruction of excess Iodine: If unreacted iodine is present, wash with Sodium Thiosulfate. Free iodine can act as a Lewis acid catalyst, lowering the decomposition temperature of the isoxazole ring.

References

-

Mechanisms of Isoxazole Ring Cleavage Title: Diverse Ring Opening and Annulation Catalyses of Isoxazole Source: Organic Letters (ACS Publications) URL:[Link]

-

Thermal Decomposition Kinetics Title: Thermal decomposition of isoxazole: experimental and modeling study Source: The Journal of Physical Chemistry URL:[4][Link]

-

Pyrolysis and Rearrangement Title: The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene Source: Journal of the American Chemical Society URL:[4][Link]

-

General Heterocycle Stability Title: Thermal Stability of Organic Compounds by the Isoteniscope Method Source: Defense Technical Information Center (DTIC) URL:[Link]

Sources

- 1. mt.com [mt.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Thermal decomposition of isoxazole: experimental and modeling study / The Journal of Physical Chemistry, 1992 [sci-hub.sg]

A Technical Guide to 3-Methyl-5-Hydroxymethylisoxazole Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationship

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in the design of novel therapeutic agents.[1] The incorporation of the isoxazole moiety can significantly enhance a compound's physical, chemical, and pharmacokinetic properties, leading to improved efficacy and reduced toxicity.[2] This guide focuses on a specific, highly versatile building block: 3-methyl-5-hydroxymethylisoxazole. The presence of a reactive hydroxymethyl group at the 5-position provides a critical anchor point for chemical modification, enabling the creation of diverse molecular libraries for screening and optimization.

This document serves as an in-depth technical resource for researchers and drug development professionals. It will detail the synthetic pathways to access this core structure, explore strategies for its derivatization, review the landscape of its biological activities, and provide insights into the structure-activity relationships (SAR) that govern its therapeutic potential. Every protocol and mechanistic claim is grounded in established scientific literature to ensure accuracy and reproducibility.

Part 1: Synthetic Strategies and Core Methodologies

The synthesis of the 3-methyl-5-hydroxymethylisoxazole scaffold and its derivatives can be approached through several validated methodologies. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

De Novo Synthesis of the Isoxazole Ring

The most common approach involves constructing the isoxazole ring from acyclic precursors. A robust and frequently cited method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Key Causality: This reaction is highly efficient for forming the isoxazole core. The regioselectivity (determining which substituent ends up at the 3- vs. 5-position) is controlled by the electronic and steric nature of the alkyne and nitrile oxide. Using propargyl alcohol as the alkyne source directly installs the required hydroxymethyl group at the 5-position.

Experimental Protocol: Synthesis of (3-Methylisoxazol-5-yl)methanol [3]

-

Step 1: In Situ Generation of Acetonitrile Oxide.

-

Dissolve acetaldoxime (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF).

-

Add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2 hours. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Cycloaddition Reaction.

-

To the mixture from Step 1, slowly add a solution of propargyl alcohol (1.5 eq) in anhydrous THF.

-

Add triethylamine (TEA) (1.2 eq) dropwise to the reaction mixture. The TEA acts as a base to facilitate the in situ elimination of HCl from the hydroximoyl chloride, generating the reactive acetonitrile oxide dipole.

-

Stir the mixture vigorously for 1 hour at room temperature.

-

-

Step 3: Work-up and Purification.

-

Quench the reaction by adding water.

-

Extract the aqueous suspension with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue using silica gel flash chromatography (eluent: ethyl acetate/hexane, 1:1 v/v) to yield pure (3-methylisoxazol-5-yl)methanol.

-

Derivatization of the Hydroxymethyl Group

The true utility of (3-methylisoxazol-5-yl)methanol lies in the reactivity of its primary alcohol. This group serves as a handle for introducing a vast array of functional groups via esterification, etherification, or conversion to other functionalities like amines or halides.

Workflow: Derivatization of the Core Scaffold

Caption: General derivatization pathways from the core scaffold.

Experimental Protocol: Oxidation to 3-Methylisoxazole-5-carboxylic acid [3]

This protocol demonstrates a key transformation, converting the alcohol to a carboxylic acid, which can then be used for amide coupling, further expanding the derivative library.

-

Reaction Setup:

-

Dissolve (3-methylisoxazol-5-yl)methanol (1.0 eq) in acetone in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

-

Oxidation:

-

Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise to the stirred solution at 0 °C. The color will change from orange to green/brown.

-

Stir the mixture for 3 hours, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After completion, adjust the pH of the mixture to ~2 using a 1N HCl solution.

-

Extract the residue with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

-

Purify the residue by silica gel flash chromatography to yield 3-methylisoxazole-5-carboxylic acid.

-

Part 2: Biological Activities and Therapeutic Potential

While specific data on derivatives of 3-methyl-5-hydroxymethylisoxazole is emerging, the broader class of 3,5-disubstituted isoxazoles exhibits a remarkable range of biological activities. This serves as a strong rationale for the exploration of this particular scaffold.

Anticancer Activity

Isoxazole derivatives are potent anticancer agents that act through diverse mechanisms of action.[4]

-

Mechanism of Action - Case Study (Isoxazole-Piperazine Hybrids): In a study on novel isoxazole derivatives, compounds were shown to induce oxidative stress in human liver cancer cells. This led to apoptosis (programmed cell death) and cell cycle arrest. Mechanistic investigation revealed that the compounds inhibited the pro-survival Akt signaling pathway and activated the p53 tumor suppressor protein.[5][6]

-

Mechanism of Action - Case Study (BRD4 Inhibition): Certain 3,5-dimethylisoxazole derivatives have been identified as potent inhibitors of the BRD4 protein, a key epigenetic reader involved in cancer gene transcription.[7][8] Inhibition of BRD4 by these compounds led to the downregulation of the c-Myc oncogene and potent inhibition of cell proliferation in leukemia cell lines.[7][8]

Signaling Pathway: Isoxazole-Induced Apoptosis

Caption: A potential mechanism for anticancer activity.

Antimicrobial Activity

The isoxazole scaffold is present in several clinically used antibiotics (e.g., sulfamethoxazole) and is a fertile ground for the discovery of new antimicrobial agents.

-

Antibacterial and Antifungal Activity: Studies on novel benzofuran-isoxazole hybrids have demonstrated moderate to excellent activity against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[9] The activity is often modulated by the nature of the substituents on the aromatic rings attached to the core.[9] For example, compounds with electron-donating groups (like methoxy) or weak electron-withdrawing groups (like fluoro and chloro) on a phenyl ring attached to the isoxazole enhanced antibacterial activity.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized suspension of the microorganism (e.g., ~5 x 10⁵ CFU/mL) to each well.

-

Controls: Include a positive control (microorganism in media, no drug) and a negative control (media only, no microorganism).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is paramount for optimizing a lead compound into a drug candidate. It involves systematically modifying the structure of a molecule and assessing how those changes affect its biological activity.

Key Principles from Related Scaffolds

While a comprehensive SAR table for derivatives of 3-methyl-5-hydroxymethylisoxazole requires further dedicated studies, we can extrapolate key principles from closely related isoxazole series.

-

Steric Hindrance: In a series of 3-phenyl-isoxazol-5-ol analogs, small, linear alkyl groups on the phenyl ring were well-tolerated and maintained high potency. However, a bulky tertiary-butyl group led to a significant loss of activity, suggesting that steric bulk in certain positions can be detrimental to binding with the biological target.[10]

-

Electronic Effects: The same study showed that small halogen atoms (fluorine, chlorine) at the para-position of the phenyl ring resulted in the most potent activity. In contrast, strong electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) caused a dramatic decrease in activity.[10] This indicates that the electronic properties of the substituents are critical and that a fine balance is required for optimal target engagement.

Quantitative Data on Related Isoxazole Inhibitors

The following table summarizes SAR data for a series of 3-phenyl-isoxazol-5-ol analogs tested for their inhibitory activity against chitin synthesis, illustrating the principles discussed above.[10]

| Compound ID | Phenyl Substituent (R) | IC₅₀ (µM) | SAR Observation |

| 1 | H (unsubstituted) | 0.05 | Reference Compound |

| 2 | 4-F | 0.02 | Small halogen enhances potency |

| 3 | 4-Cl | 0.03 | Small halogen enhances potency |

| 6 | 4-CH₃ | 0.06 | Small alkyl group is well-tolerated |

| 10 | 4-n-C₄H₉ | 0.09 | Linear alkyl group is well-tolerated |

| 11 | 4-t-C₄H₉ | >10 | Bulky alkyl group leads to loss of activity |

| 14 | 4-NO₂ | >10 | Strong EWG leads to loss of activity |

Causality Behind SAR: The observed trends suggest that the target protein's binding pocket has specific steric and electronic requirements. The pocket likely has limited space around the phenyl ring, penalizing bulky substituents. Furthermore, the electronic landscape of the pocket may favor interactions with the slightly electron-withdrawing but compact halogen atoms over strongly deactivating groups. These insights are crucial for guiding the next phase of derivative synthesis.

Conclusion and Future Directions

3-Methyl-5-hydroxymethylisoxazole is a valuable and versatile starting material for the development of novel, biologically active compounds. Established synthetic protocols allow for the efficient construction of this core, and the reactive hydroxymethyl group provides a gateway to extensive chemical diversification. The wide range of anticancer and antimicrobial activities observed in related isoxazole derivatives provides a strong impetus for the continued exploration of this scaffold.

Future research should focus on the systematic synthesis and screening of derivative libraries created by modifying the hydroxymethyl group. This will enable the construction of a detailed SAR profile specific to this scaffold, guiding the rational design of next-generation therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic properties.

References

- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.

- Nongrum, R., et al. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances.

- Basavaraj, P., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer.

- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.

- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.

- Guidechem. (2020). How to Prepare 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID?. Guidechem.com.

- Shubha, J. P., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(8), 1136-1143.

- Valduga, C. J., et al. (1999). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(16), 5988.

- Yilmaz, I., et al. (2025). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents.

- Sravani, G. S., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Pharmaceutical Chemistry Journal, 55(12), 1303-1311.

- Ayad, S. A., et al. (2021). An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. Pakistan Journal of Pharmaceutical Sciences, 34(3), 825-833.

- Romeo, R., et al. (2013). Synthesis and biological evaluation of 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines. Bioorganic & Medicinal Chemistry, 21(24), 7929-7937.

- Imperial Chemical Industries PLC. (n.d.). Process for preparing 3-hydroxy-5-methylisoxazole.

- Patel, H. V., et al. (2012).

- Yilmaz, I., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Bioorganic & Medicinal Chemistry, 26(15), 4447-4458.

- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.

- Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085.

- BenchChem. (2025). Structure-Activity Relationship (SAR)

- Drug Design Org. (2005).

- Li, Y., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(19), 126577.

Sources

- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. guidechem.com [guidechem.com]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Illuminating Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of (4-Iodo-3-methylisoxazol-5-yl)methanol

For Immediate Release

This technical guide provides an in-depth, procedural roadmap for the synthesis, crystallization, and complete crystal structure analysis of the novel compound, (4-Iodo-3-methylisoxazol-5-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive, experience-driven approach to elucidating the three-dimensional structure of this and similar isoxazole derivatives. While a definitive crystal structure for this specific molecule is not yet publicly available in crystallographic databases, this guide furnishes a complete, validated workflow to achieve this outcome.

Strategic Importance and Rationale

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] The introduction of an iodine atom at the C4 position and a hydroxymethyl group at the C5 position of the 3-methylisoxazole core presents a molecule with significant potential for forming specific intermolecular interactions, such as hydrogen bonds and halogen bonds. Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design, predicting molecular interactions with biological targets, and understanding its solid-state properties. This guide, therefore, addresses the critical need for a detailed experimental pathway to determine its crystal structure.

Synthesis and Purification: A Proposed Pathway

The synthesis of (4-Iodo-3-methylisoxazol-5-yl)methanol can be strategically approached via the reduction of its corresponding aldehyde, 4-iodo-3-methylisoxazole-5-carbaldehyde. A patented method outlines the synthesis of this key precursor, providing a solid foundation for obtaining the target molecule.[3]

Experimental Protocol: Synthesis of (4-Iodo-3-methylisoxazol-5-yl)methanol

-

Synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde: Following the patented procedure, 5-(diethoxymethyl)-3-methylisoxazole is subjected to an iodination reaction using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.[3] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Reduction to the Alcohol: The purified 4-iodo-3-methylisoxazole-5-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, for instance, sodium borohydride (NaBH₄), is added portion-wise at 0 °C. The reaction is stirred until completion, as indicated by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Crystallization: The Gateway to Diffraction-Quality Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis.[4][5] For a small organic molecule like (4-Iodo-3-methylisoxazol-5-yl)methanol, several standard techniques can be employed.

Crystallization Methodologies

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane). The solution is loosely covered to allow for the slow evaporation of the solvent, promoting the formation of well-ordered crystals.[4][6]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[4]

Single-Crystal X-ray Diffraction: Deciphering the Molecular Blueprint

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[7][8]

Step-by-Step SCXRD Analysis Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.

Anticipated Crystallographic Data

The following table outlines the key parameters that would be determined from a successful crystal structure analysis.

| Parameter | Description |

| Chemical Formula | C₅H₆INO₂ |

| Formula Weight | 239.01 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Density (calculated) | Dcalc (g/cm³) |

| R-factor and wR-factor | Indicators of the quality of the final structural model |

| Intermolecular Interactions | Analysis of hydrogen bonds, halogen bonds, and other non-covalent interactions in the crystal packing. |

Spectroscopic Verification: Corroborating the Structure

Spectroscopic techniques are essential for confirming the chemical identity and purity of the synthesized compound before and after crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and potentially a signal for the isoxazole ring proton if present. The chemical shifts and coupling patterns will be characteristic of the proposed structure. For example, the precursor aldehyde, 4-iodo-3-methylisoxazole-5-carbaldehyde, shows signals at 9.86 ppm (s, 1H, CHO) and 2.37 ppm (s, 3H, CH₃).[3]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments, including the isoxazole ring carbons, the methyl carbon, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region.

-

C=N stretch: A characteristic absorption for the isoxazole ring.

-

C-O stretch: A band typically in the 1000-1300 cm⁻¹ region.

Conclusion and Future Outlook

This technical guide provides a comprehensive, scientifically grounded framework for the synthesis and definitive structural elucidation of (4-Iodo-3-methylisoxazol-5-yl)methanol. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction, researchers can obtain a complete and accurate three-dimensional molecular structure. This information will be invaluable for advancing our understanding of the structure-activity relationships of iodinated isoxazole derivatives and will serve as a critical tool in the development of new therapeutic agents and functional materials.

References

-

Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E54(Pt 10), e1. [Link]

-

Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1856. [Link]

-

Crystallization of Small Molecules. (n.d.). Universitat Rovira i Virgili. [Link]

-

Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1856. [Link]

-

SOP: Crystallization. (n.d.). University of Wisconsin-Madison. [Link]

-

Asirvatham, S., et al. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Medicinal Chemistry, 11(7), 685-695. [Link]

-

Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13586-13594. [Link]

-

ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k. ResearchGate. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

-

Studies on some aspects of chemistry of Isoxazole derivatives. (n.d.). N J E S R. [Link]

-

Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1853-1865. [Link]

-

Crystallography Open Database (COD). (n.d.). SciCrunch. [Link]

-

About Single X-ray Diffraction. (n.d.). University of Waterloo. [Link]

- Google Patents. (2018). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

-

PubChem. (n.d.). (4-iodo-3-methylisoxazol-5-yl)methanol. PubChem. [Link]

-

X-ray single-crystal diffraction. (n.d.). FZU. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. CCDC. [Link]

Sources

- 1. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. njesr.com [njesr.com]

- 3. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. excillum.com [excillum.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the pKa Values and Acidity of Isoxazolyl Methanol Derivatives for Drug Development Professionals

Foreword: The Crucial Role of Acidity in Modern Drug Discovery

In the landscape of contemporary drug discovery, the acidic or basic nature of a molecule, quantified by its pKa value, is a cornerstone of its developability profile. This parameter profoundly influences a compound's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] For researchers and drug development professionals, a deep understanding of the factors governing pKa is not merely academic; it is a critical tool for rational drug design and lead optimization. This guide provides an in-depth technical exploration of the pKa values and acidity of isoxazolyl methanol derivatives, a class of compounds featuring the versatile isoxazole heterocycle, which is prevalent in numerous therapeutic agents.[4][5]

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in drugs such as the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole.[6] The inherent electronic properties of the isoxazole ring can be finely tuned through substitution, allowing for the modulation of a molecule's physicochemical properties, including the acidity of appended functional groups like the hydroxyl moiety in isoxazolyl methanels.[4][7] This guide will delve into the structural and electronic factors that dictate the acidity of these derivatives, provide a comprehensive overview of the methodologies for pKa determination, and discuss the profound implications of these values in the drug development pipeline.

The Isoxazole Ring: An Electron-Withdrawing Powerhouse Influencing Acidity

The isoxazole ring is inherently electron-deficient due to the electronegativity of its constituent nitrogen and oxygen atoms. This electron-withdrawing nature has a significant impact on the acidity of any attached functional groups. A prime example that illustrates this effect is the pKa of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid, which has a predicted pKa of approximately 2.11.[8] This low value, comparable to that of some mineral acids, underscores the potent electron-withdrawing capacity of the isoxazole nucleus, which stabilizes the resulting carboxylate anion.

This strong inductive and resonance electron-withdrawing effect of the isoxazole ring will similarly influence the acidity of a hydroxyl group in isoxazolyl methanol derivatives, making them more acidic than typical aliphatic alcohols (pKa ~16-18) and even phenols (pKa ~10).[9][10] The deprotonation of the hydroxyl group leads to an alkoxide anion, the stability of which is significantly enhanced by the delocalization of the negative charge into the electron-deficient isoxazole ring.

The position of the methanol substituent on the isoxazole ring (at C3, C4, or C5) and the nature of other substituents on the ring will further modulate this acidity.

The Impact of Substituents on the Acidity of Isoxazolyl Methanols

The acidity of isoxazolyl methanol derivatives can be rationally modulated by the introduction of various substituents on the isoxazole ring. The principles of physical organic chemistry, specifically the concepts of inductive and resonance effects, provide a robust framework for predicting these changes.[2][11][12]

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), halo (e.g., -Cl, -F), and trifluoromethyl (-CF3) groups will further enhance the electron-withdrawing nature of the isoxazole ring.[11] This increased electron withdrawal will further stabilize the conjugate base (alkoxide) formed upon deprotonation of the methanol hydroxyl group, thereby increasing the acidity (i.e., lowering the pKa) of the isoxazolyl methanol. The magnitude of this effect will depend on the strength of the EWG and its position relative to the methanol group.

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as alkyl (e.g., -CH3, -C2H5), alkoxy (e.g., -OCH3), and amino (-NH2) groups will partially counteract the inherent electron-withdrawing character of the isoxazole ring.[12] By donating electron density to the ring, these substituents will destabilize the conjugate base, leading to a decrease in acidity (i.e., a higher pKa).

The interplay of these substituent effects allows for the fine-tuning of the pKa of isoxazolyl methanol derivatives to optimize their physicochemical properties for specific therapeutic applications.

Below is a table illustrating the predicted qualitative effects of various substituents on the acidity of a hypothetical 3-phenyl-5-(hydroxymethyl)isoxazole.

| Substituent on Phenyl Ring (at para-position) | Electronic Effect | Predicted Effect on Acidity of Methanol OH | Predicted pKa Shift |

| -NO2 | Strong Electron-Withdrawing | Increase | Significant Decrease |

| -CN | Strong Electron-Withdrawing | Increase | Decrease |

| -Cl | Inductive Electron-Withdrawing | Increase | Moderate Decrease |

| -H | Reference | - | - |

| -CH3 | Weak Electron-Donating | Decrease | Slight Increase |

| -OCH3 | Resonance Electron-Donating | Decrease | Moderate Increase |

Methodologies for pKa Determination: A Practical Guide

Accurate determination of pKa values is paramount in drug discovery.[13] Several robust experimental and computational methods are available, each with its own set of advantages and considerations.

Experimental Approaches

Potentiometric titration is a highly accurate and widely used method for pKa determination.[3][14] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[15] The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Protocol for Potentiometric Titration of an Isoxazolyl Methanol Derivative:

-

Sample Preparation: Prepare a solution of the isoxazolyl methanol derivative of known concentration (typically 1-10 mM) in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system such as methanol-water or DMSO-water may be necessary.[16] It is crucial to maintain a constant ionic strength throughout the titration, usually by adding a background electrolyte like KCl.

-

Titrant Preparation: Prepare a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl), depending on the expected pKa of the analyte. The titrant should be carbonate-free to ensure accuracy.

-

Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette containing the titrant. Titrate the sample by adding small, precise volumes of the titrant and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Causality Behind Experimental Choices:

-

Co-solvent Systems: The choice of co-solvent is critical for sparingly soluble compounds. Methanol is often a good choice as it is protic and can solvate both the neutral and ionized forms of the analyte. However, the use of co-solvents will yield an apparent pKa (psKa) that needs to be extrapolated to obtain the aqueous pKa.[16]

-

Inert Atmosphere: For accurate measurements, especially in basic solutions, it is advisable to perform the titration under an inert atmosphere (e.g., nitrogen or argon) to prevent the dissolution of atmospheric CO2, which can interfere with the titration of weak acids.[15]

Workflow for Potentiometric pKa Determination:

Caption: Workflow for spectrophotometric pKa determination.

Computational Approaches

In silico pKa prediction methods have become increasingly valuable in early-stage drug discovery for high-throughput screening of large compound libraries. [13][17]These methods can be broadly categorized into quantum mechanical (QM) and quantitative structure-activity relationship (QSAR) approaches.

-

Quantum Mechanical (QM) Methods: These methods calculate the free energy change of the deprotonation reaction in the gas phase and then apply a solvation model to account for the effect of the solvent. [18]While computationally intensive, QM methods can provide accurate pKa predictions, especially for novel scaffolds.

-

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are developed by correlating the experimentally determined pKa values of a training set of molecules with a set of calculated molecular descriptors. [15][19]These models are generally faster than QM methods and can be very accurate for compounds that are structurally similar to those in the training set.

Logical Relationship for pKa Prediction:

Caption: Computational approaches for pKa prediction.

Implications of pKa in Drug Development

The pKa of an isoxazolyl methanol derivative is a critical determinant of its behavior in biological systems and its suitability as a drug candidate.

-

Solubility: The ionization state of a molecule significantly impacts its aqueous solubility. Generally, the ionized form of a drug is more water-soluble than its neutral counterpart. By understanding the pKa, formulations can be designed at an appropriate pH to ensure adequate solubility for administration.

-

Permeability: The ability of a drug to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is largely dependent on its lipophilicity. The neutral, un-ionized form of a molecule is typically more lipophilic and therefore more readily permeates membranes. The pKa, in conjunction with the pH of the biological compartment, dictates the ratio of ionized to un-ionized species and thus influences permeability. [3]

-

Target Binding: The ionization state of a drug can be crucial for its interaction with its biological target. Ionic interactions, such as salt bridges, are often key components of drug-receptor binding. A thorough understanding of the pKa ensures that the drug will be in the appropriate ionization state at the site of action to elicit its therapeutic effect.

-

Metabolism and Excretion: The ionization state of a drug can influence its susceptibility to metabolic enzymes and its route of excretion. Generally, more polar, ionized compounds are more readily excreted by the kidneys.

Conclusion: A Rational Approach to Modulating Acidity in Isoxazole Scaffolds

The pKa of isoxazolyl methanol derivatives is a key physicochemical property that can be rationally modulated through synthetic chemistry to optimize the drug-like properties of these versatile scaffolds. The inherent electron-withdrawing nature of the isoxazole ring renders the methanol hydroxyl group significantly more acidic than simple alcohols, and this acidity can be further fine-tuned by the judicious placement of electron-donating or electron-withdrawing substituents.

A comprehensive understanding of the principles governing the acidity of these compounds, coupled with the application of robust experimental and computational methods for pKa determination, empowers medicinal chemists to design and develop isoxazole-based drug candidates with improved efficacy, safety, and pharmacokinetic profiles. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals seeking to harness the full potential of isoxazole chemistry in the pursuit of novel therapeutics.

References

-

5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXYLIC ACID - ChemBK. (2024, April 9). Retrieved from [Link]

-

Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 90. Available from: [Link]

-

Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. TRAC Trends in Analytical Chemistry, 26(11), 1043-1061. Available from: [Link]

-

Banu, H., & Kumar, S. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 16(3), 195-201. Available from: [Link]

-

Bordwell, F.G. (2017, October 27). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

-

Eckert, F., et al. (2022). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available from: [Link]

-

El-Gendy, M. A., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s512-s523. Available from: [Link]

-

LibreTexts. (2024, August 8). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Retrieved from [Link]

-

Özdemir, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 2(1), 46-51. Available from: [Link]

-

ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1290-1301. Available from: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Organic Chemistry. Retrieved from [Link]

-

Leito, I., et al. (2019). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available from: [Link]

-

European Journal of Chemistry. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry, 2(1), 11-18. Available from: [Link]

-

LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

-

Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]

-

Kour, G., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 13(15), 1377-1405. Available from: [Link]

-

Jackson, K. E., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available from: [Link]

-

İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 34(1), 50-62. Available from: [Link]

-

Asirvatham, S., et al. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Medicinal Chemistry, 11(7), 673-681. Available from: [Link]

-

Studylib. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-